4-Fluoro-2-iodobenzo[d]thiazole
Overview
Description
4-Fluoro-2-iodobenzo[d]thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with fluorine and iodine atoms. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodobenzo[d]thiazole typically involves the introduction of fluorine and iodine atoms onto the thiazole ring. One common method is the halogenation of benzo[d]thiazole derivatives using reagents such as N-iodosuccinimide (NIS) and Selectfluor. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling reaction parameters and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of benzo[d]thiazole.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazolidines.
Scientific Research Applications
4-Fluoro-2-iodobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biology: It is used in the development of fluorescent probes for imaging and diagnostic purposes.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: It is used in the development of agrochemicals such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodobenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to effects on cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzo[d]thiazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-Fluorobenzo[d]thiazole: Lacks the iodine atom, which may influence its ability to undergo substitution reactions.
Uniqueness
4-Fluoro-2-iodobenzo[d]thiazole is unique due to the presence of both fluorine and iodine atoms, which can enhance its reactivity and biological activity.
Properties
IUPAC Name |
4-fluoro-2-iodo-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FINS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSANUIWQDTJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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